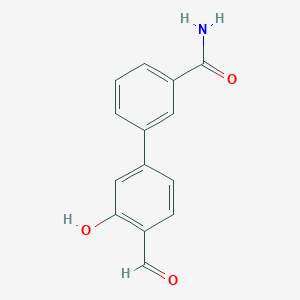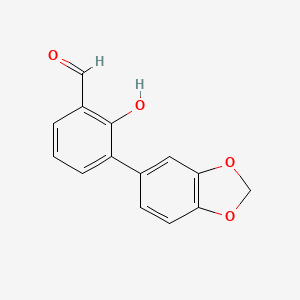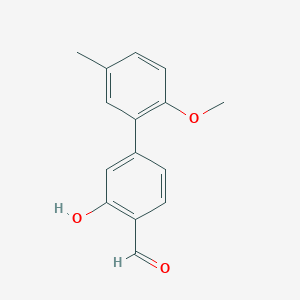
2-Formyl-4-(3-methylthiophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-4-(3-methylthiophenyl)phenol, 95% (2F4MTP) is a compound that has been used in scientific research for a variety of purposes. It is a phenolic compound that is composed of an aromatic ring with a formyl group and a methylthiophenyl group attached. 2F4MTP has a melting point of around 100°C and is soluble in most organic solvents. 2F4MTP has been used in a range of scientific research applications, including its use as a reagent in organic synthesis, as a catalyst in oxidation reactions, and as a fluorescent probe for monitoring biological processes.
Aplicaciones Científicas De Investigación
2-Formyl-4-(3-methylthiophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in oxidation reactions, and as a fluorescent probe for monitoring biological processes. 2-Formyl-4-(3-methylthiophenyl)phenol, 95% has also been used as a starting material for the synthesis of other compounds, such as 2-hydroxy-4-(3-methylthiophenyl)phenol and 2-formyl-4-(3-methylthiophenyl)benzene.
Mecanismo De Acción
2-Formyl-4-(3-methylthiophenyl)phenol, 95% has been used as a catalyst in a variety of oxidation reactions. In these reactions, the phenolic group of 2-Formyl-4-(3-methylthiophenyl)phenol, 95% acts as an electrophile, while the methylthiophenyl group acts as a nucleophile. The reaction occurs when the nucleophile attacks the electrophile, resulting in the formation of an oxonium ion. This oxonium ion then reacts with another nucleophile, resulting in the formation of the desired product.
Biochemical and Physiological Effects
2-Formyl-4-(3-methylthiophenyl)phenol, 95% has been used in a variety of biochemical and physiological studies. It has been used as a fluorescent probe to monitor the activity of enzymes, as well as to study the structure and function of proteins. 2-Formyl-4-(3-methylthiophenyl)phenol, 95% has also been used to study the effects of oxidative stress on cells, as well as to investigate the role of reactive oxygen species in the regulation of cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Formyl-4-(3-methylthiophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be used in a variety of reactions. Additionally, 2-Formyl-4-(3-methylthiophenyl)phenol, 95% is soluble in most organic solvents, making it easy to use in a variety of laboratory experiments. However, 2-Formyl-4-(3-methylthiophenyl)phenol, 95% is not very stable and can degrade in the presence of light or heat.
Direcciones Futuras
There are several potential future directions for the use of 2-Formyl-4-(3-methylthiophenyl)phenol, 95% in scientific research. For example, 2-Formyl-4-(3-methylthiophenyl)phenol, 95% could be used to study the effects of oxidative stress on cells, or to investigate the role of reactive oxygen species in the regulation of cellular processes. Additionally, 2-Formyl-4-(3-methylthiophenyl)phenol, 95% could be used as a fluorescent probe to monitor the activity of enzymes, or to study the structure and function of proteins. Finally, 2-Formyl-4-(3-methylthiophenyl)phenol, 95% could be used as a starting material for the synthesis of other compounds, such as 2-hydroxy-4-(3-methylthiophenyl)phenol and 2-formyl-4-(3-methylthiophenyl)benzene.
Métodos De Síntesis
2-Formyl-4-(3-methylthiophenyl)phenol, 95% can be synthesized using a variety of methods. The most common method is the condensation of thiophene-3-carboxaldehyde with 2-hydroxybenzaldehyde. This reaction is usually carried out in the presence of a suitable catalyst, such as piperidine or pyridine, at temperatures between 80-120°C. The reaction mixture is then cooled and the resulting product is purified by recrystallization. Other methods for synthesizing 2-Formyl-4-(3-methylthiophenyl)phenol, 95% include the reaction of thiophene-3-carboxaldehyde with 2-formylbenzaldehyde, or the reaction of thiophene-3-carboxaldehyde with 2-hydroxybenzyl alcohol.
Propiedades
IUPAC Name |
2-hydroxy-5-(3-methylsulfanylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-17-13-4-2-3-10(8-13)11-5-6-14(16)12(7-11)9-15/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTBZNBTHNJNPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














